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Compound of Interest

Compound Name:
5-(4-Cyanophenyl)-2-

hydroxypyridine, 95%

CAS No.: 1111106-18-3

Cat. No.: B6365832

Get Quote

Executive Summary
5-(4-Cyanophenyl)-2-hydroxypyridine (C₁₂H₈N₂O) is a functionalized biaryl heterocycle

characterized by a reversible lactam-lactim tautomerism.[1][2] It serves as a high-value

intermediate in the synthesis of non-competitive AMPA receptor antagonists (structurally related

to Perampanel) and as a mesogenic core in liquid crystal engineering.

The molecule's utility stems from its dual nature:

Pharmacophore: The 2-pyridone/2-hydroxypyridine motif acts as a versatile hydrogen bond

donor/acceptor pair, mimicking nucleobases or peptide bonds in enzyme active sites.[1][2]

Electronic Push-Pull System: The electron-withdrawing cyano group at the para-position of

the phenyl ring, coupled with the electron-rich pyridone core, creates a strong dipole moment

essential for optoelectronic applications.[1][2]
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Lactam-Lactim Equilibrium
The defining structural characteristic of this molecule is the prototropic tautomerism between

the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Dominant Species: In the solid state and polar solvents (e.g., DMSO, water), the 2-pyridone

(lactam) tautomer predominates. This is thermodynamically driven by the high resonance

stabilization energy of the amide-like linkage and the ability to form robust intermolecular

hydrogen-bonded dimers.[1]

Substituent Effect: The 4-cyanophenyl group at the C5 position is a strong electron-

withdrawing group (EWG).[1] Through conjugation, it pulls electron density from the pyridine

ring, increasing the acidity of the N-H proton in the lactam form and further stabilizing the

polarized carbonyl resonance contributor.

Structural Conformation
Biaryl Twist: Steric repulsion between the protons at the C4/C6 positions of the pyridine and

the ortho-protons of the phenyl ring prevents coplanarity. The molecule adopts a twisted

conformation (dihedral angle ~20–40°), which compromises maximum

-conjugation but improves solubility by disrupting perfect

-stacking in the crystal lattice.

Dipole Moment: The linear alignment of the carbonyl oxygen (H-bond acceptor) and the

cyano group (EWG) creates a significant molecular dipole, enhancing its interaction with

polar residues in protein binding pockets.

Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance stabilization provided by

the cyano group.
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Figure 1: Tautomeric equilibrium shifting toward the Lactam form in polar media, leading to

stable dimer formation.

Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This

pathway is preferred over direct condensation methods due to its high regioselectivity and

tolerance for the nitrile functional group.[2]

Retrosynthetic Analysis
Fragment A: 5-Bromo-2-hydroxypyridine (or its O-protected variant, 5-Bromo-2-

methoxypyridine).[1][2]

Fragment B: 4-Cyanophenylboronic acid.[1][2]

Coupling: Pd-catalyzed C-C bond formation.[1][2]

Step-by-Step Protocol
Objective: Synthesis of 5-(4-Cyanophenyl)-2-hydroxypyridine on a 10g scale.

Reagent Preparation:

Charge a 3-neck round bottom flask with 5-Bromo-2-methoxypyridine (1.0 eq, 53.2 mmol)

and 4-Cyanophenylboronic acid (1.2 eq, 63.8 mmol).

Note on Protection: Using the methoxy-protected pyridine prevents catalyst poisoning by

the free amide/hydroxyl group.[1][2]

Catalyst System:

Add Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for faster kinetics).[2]

Solvent: 1,4-Dioxane/Water (4:1 v/v). The water is critical to solubilize the inorganic base.
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Base: Na₂CO₃ (2.0 eq).[1][2] Avoid strong bases like NaOH to prevent hydrolysis of the

nitrile group.[2]

Reaction:

Degas the mixture with N₂ for 15 minutes to remove O₂ (prevents homocoupling).

Heat to reflux (100°C) for 12–16 hours. Monitor by TLC/LC-MS for consumption of the

bromide.[1][2]

Deprotection (If using Methoxy variant):

Isolate the intermediate: 5-(4-cyanophenyl)-2-methoxypyridine.[1][2]

Hydrolysis: Reflux in HBr (48% aq) or treat with TMSI (Trimethylsilyl iodide) in acetonitrile

for mild demethylation.[2]

Mechanism:[1][2] Nucleophilic attack on the methyl group regenerates the pyridone

carbonyl.

Purification:

The product will precipitate upon cooling or neutralization.[1][2]

Recrystallize from DMF/Ethanol or Acetic Acid.[1][2]

Purity Check: High melting point (>250°C) is characteristic of the H-bonded pyridone

lattice.

Visualization: Synthesis Workflow
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Figure 2: Synthetic pathway utilizing Suzuki coupling followed by demethylation.[1][2]

Characterization & Data Analysis
Spectroscopic Signatures
Reliable identification relies on distinguishing the tautomeric state.[1][2]
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Technique Parameter
Characteristic
Signal

Interpretation

¹H-NMR (ppm)
11.5 - 13.0 (Broad

Singlet)

NH proton of the

pyridone form.[1][2]

Disappears with D₂O

shake.

¹H-NMR Coupling Hz

Large vicinal coupling

typical of the cis-

alkene-like bond in

pyridones.[1][2]

IR (cm⁻¹) 2220 - 2230
C≡N stretch.[1][2]

Sharp and distinct.

IR (cm⁻¹) 1650 - 1680

C=O stretch (Amide I).

[1][2] Confirms the

pyridone tautomer.[1]

[2][3]

MS m/z 197.07 [M+H]⁺
Protonated molecular

ion.[1][2]

Physicochemical Properties[1][2][4]
Solubility: Poor in water, diethyl ether, and hexane. Soluble in DMSO, DMF, and hot acetic

acid.

pKa: The NH proton has a pKa

11.[1][2]0. The OH proton (minor tautomer) has a pKa

0.75 (protonated form).[2]

Fluorescence: The molecule exhibits blue fluorescence (

nm) in aprotic solvents, attributed to the extended biaryl conjugation and Intramolecular
Charge Transfer (ICT) from the lactam donor to the nitrile acceptor.
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Applications in Research
Medicinal Chemistry: Kinase & Receptor Targeting
This scaffold acts as a bioisostere for nucleobases and other heterocyclic donors.[1][2]

AMPA Receptor Antagonists: Structurally homologous to the core of Perampanel (Fycompa).

Researchers use the 4-cyanophenyl isomer to probe the steric depth of the hydrophobic

pocket in the AMPA receptor, comparing activity against the 2-cyanophenyl (Perampanel)

standard.

Kinase Hinge Binding: The lactam motif (NH donor / CO acceptor) forms a bidentate

hydrogen bond with the kinase hinge region (e.g., ATP binding site), while the cyanophenyl

group extends into the solvent front or hydrophobic back-pocket.

Materials Science: Liquid Crystals
The 5-(4-cyanophenyl)-2-hydroxypyridine core is a "mesogenic" unit.[1][2]

Rod-like Geometry: The rigid biaryl axis is ideal for nematic phase formation.[1][2]

Dimerization: In the solid state, two molecules form a centrosymmetric dimer via N-H...O

hydrogen bonds. This effectively doubles the length of the mesogen, stabilizing liquid

crystalline phases at higher temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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